An In-depth Technical Guide to the PROTAC Linker: C-NH-Boc-C-Bis-(C1-PEG1-PFP)
An In-depth Technical Guide to the PROTAC Linker: C-NH-Boc-C-Bis-(C1-PEG1-PFP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and application of the heterobifunctional PROTAC (Proteolysis Targeting Chimera) linker, C-NH-Boc-C-Bis-(C1-PEG1-PFP). This linker is a critical tool in the development of targeted protein degraders, a revolutionary therapeutic modality in drug discovery.
Core Structure and Chemical Identity
C-NH-Boc-C-Bis-(C1-PEG1-PFP) is a polyethylene (B3416737) glycol (PEG)-based linker designed for the synthesis of PROTACs.[1][2][3] Its structure is engineered to covalently connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The linker itself is a key component of the resulting PROTAC molecule, influencing its solubility, cell permeability, and the geometric orientation of the two ligands to facilitate the formation of a productive ternary complex.
The chemical name delineates its core components:
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C-NH-Boc: A central carbon atom is attached to an amine group protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a common protecting group in peptide synthesis that can be removed under mild acidic conditions to reveal a primary amine, which can then be coupled to an E3 ligase ligand.[4]
-
C-Bis-(C1-PEG1-PFP): This signifies that the central carbon framework branches into two identical arms. Each arm consists of a short PEG spacer (PEG1, one ethylene (B1197577) glycol unit) connected via a one-carbon unit (C1).[1][3] Crucially, each arm is terminated with a pentafluorophenyl (PFP) ester.
The PFP ester is a highly efficient amine-reactive functional group.[5] It reacts with primary or secondary amines (such as those on lysine (B10760008) residues or the N-terminus of a protein ligand) to form stable amide bonds.[6] PFP esters are known to be less susceptible to spontaneous hydrolysis in aqueous solutions compared to other common amine-reactive reagents like N-hydroxysuccinimide (NHS) esters, which can lead to higher conjugation efficiencies.[7][8]
Chemical Structure Diagram
Caption: 2D representation of the C-NH-Boc-C-Bis-(C1-PEG1-PFP) structure.
Physicochemical and Quantitative Data
The key properties of C-NH-Boc-C-Bis-(C1-PEG1-PFP) are summarized below. This data is essential for calculating molar quantities for conjugation reactions and for understanding the compound's solubility and storage requirements.
| Property | Value | Reference(s) |
| CAS Number | 1807521-01-2 | [3] |
| Molecular Formula | C₂₆H₂₃F₁₀NO₈ | - |
| Molecular Weight | 667.45 g/mol | [3] |
| Appearance | Solid / Oil | - |
| Solubility | Soluble in DMSO (e.g., 10 mM) | [3] |
| Storage | Store at -20°C with desiccant | [8][9] |
| Reactive Groups | 2 x Pentafluorophenyl (PFP) Ester | [5] |
| Reactive Toward | Primary and Secondary Amines (e.g., -NH₂) | [7][8] |
| Protecting Group | tert-Butyloxycarbonyl (Boc) | [4] |
Note: Detailed analytical data such as ¹H NMR, ¹³C NMR, and mass spectrometry are typically provided by the manufacturer on a lot-specific Certificate of Analysis but are not publicly available.
Mechanism of Action: The PROTAC Pathway
This linker is an intermediate used to synthesize PROTACs. PROTACs function by hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively tag a target protein for degradation.[10] The process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.[11]
The logical workflow is as follows:
-
Ternary Complex Formation: The PROTAC molecule, via its two distinct ligands, simultaneously binds to the Protein of Interest (POI) and an E3 ubiquitin ligase, forming a POI-PROTAC-E3 ligase ternary complex.[12]
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin (Ub) molecules from a charged E2 ubiquitin-conjugating enzyme to the surface of the POI, typically on lysine residues.
-
Polyubiquitination: A chain of ubiquitin molecules is built upon the POI.
-
Proteasomal Recognition: The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome.[10]
-
Degradation and Recycling: The proteasome unfolds and degrades the POI into small peptides. The PROTAC molecule is then released and can bind to another POI and E3 ligase to repeat the cycle.[13]
PROTAC Mechanism of Action Diagram
Caption: Workflow of targeted protein degradation by the ubiquitin-proteasome system.
Experimental Protocol: General Procedure for Conjugation
The following is a generalized protocol for conjugating an amine-containing molecule (e.g., a peptide or small molecule ligand for a POI) to the PFP ester groups of C-NH-Boc-C-Bis-(C1-PEG1-PFP). Optimal conditions, such as molar ratios and reaction times, should be determined empirically for each specific application.
Materials
-
C-NH-Boc-C-Bis-(C1-PEG1-PFP)
-
Amine-containing molecule ("Ligand-NH₂")
-
Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., 100 mM phosphate (B84403) buffer, borate (B1201080) buffer, or HEPES).[7] Avoid buffers containing primary amines like Tris or glycine.[9]
-
Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.[6]
-
Purification system (e.g., HPLC, flash chromatography).
Procedure
-
Prepare Reagent Solutions: a. Immediately before use, prepare a stock solution of C-NH-Boc-C-Bis-(C1-PEG1-PFP) in anhydrous DMSO or DMF to a concentration of 10-100 mM. Do not store the reconstituted linker, as the PFP ester is sensitive to moisture.[9] b. Dissolve the amine-containing molecule (Ligand-NH₂) in the Reaction Buffer. If solubility is limited, a small percentage of co-solvent (DMSO or DMF) may be added.
-
Initiate Conjugation Reaction: a. Add the C-NH-Boc-C-Bis-(C1-PEG1-PFP) stock solution to the Ligand-NH₂ solution. A common starting point is to use a slight molar excess of the amine-containing ligand to favor the formation of the bis-conjugated product, though this must be optimized. For a linker with two reactive sites, a 2.5 to 5-fold molar excess of the amine ligand over the linker is a reasonable starting point. b. Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[7] The reaction progress can be monitored by an appropriate analytical method, such as LC-MS or HPLC, to observe the consumption of starting materials and the formation of the desired product.
-
Quench the Reaction (Optional): a. If any reactive PFP esters remain, the reaction can be quenched by adding a quenching reagent (e.g., Tris or glycine) to a final concentration of 20-50 mM.[6] Incubate for 15-30 minutes at room temperature.
-
Purification: a. Purify the resulting Boc-protected PROTAC conjugate from excess reagents and byproducts using a suitable chromatography technique (e.g., reverse-phase HPLC).
-
Final Synthesis Steps: a. The purified intermediate can then be deprotected (Boc removal) and coupled to an E3 ligase ligand to complete the synthesis of the final PROTAC molecule.
Experimental Workflow Diagram
Caption: General experimental workflow for conjugation using the PFP linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. C-NH-Boc-C-Bis-(C1-PEG1-PFP) - CAS:1807521-01-2 - KKL Med Inc. [kklmed.com]
- 3. gentaur.com [gentaur.com]
- 4. C-NH-Boc-C-Bis-(C1-PEG1-PFP) [myskinrecipes.com]
- 5. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. precisepeg.com [precisepeg.com]
- 8. broadpharm.com [broadpharm.com]
- 9. confluore.com [confluore.com]
- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 11. Recent Advances of Degradation Technologies Based on PROTAC Mechanism [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
